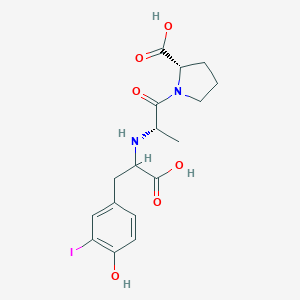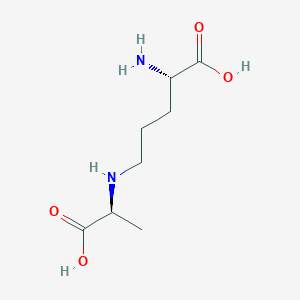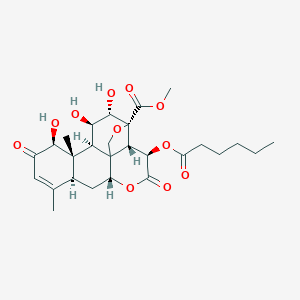
Bromoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoborane is a chemical compound with the formula BBr3. It is a highly reactive and versatile reagent used in various chemical reactions. Bromoborane is a colorless liquid that is soluble in organic solvents and reacts vigorously with water. It is widely used in organic synthesis, especially in the preparation of boron-containing compounds.
Mecanismo De Acción
Bromoborane acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. In organic synthesis, bromoborane is used to activate carbon-carbon double bonds and carbon-oxygen double bonds. The reaction between bromoborane and a double bond results in the formation of a boronate ester intermediate. The boronate ester can then be further reacted with various nucleophiles to form a variety of boron-containing compounds.
Biochemical and Physiological Effects:
Bromoborane is not used in any biochemical or physiological applications. It is a highly reactive and toxic compound that can cause severe burns and other health hazards upon contact with the skin or eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromoborane is a highly reactive and versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to handle and store, and it is readily available from chemical suppliers. However, bromoborane is a highly toxic and hazardous compound that requires careful handling and disposal. It is also expensive compared to other reagents used in organic synthesis.
Direcciones Futuras
There are several future directions for the use of bromoborane in organic synthesis. One potential application is in the synthesis of boron-containing materials for use in energy storage and conversion devices. Bromoborane can also be used in the preparation of boron-containing polymers with unique properties such as high thermal stability and flame retardancy. Another potential application is in the development of new boron-containing catalysts for use in organic transformations. These catalysts could provide new avenues for the preparation of complex organic molecules with high efficiency and selectivity.
Métodos De Síntesis
Bromoborane can be synthesized by reacting boron trifluoride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as aluminum bromide. The reaction can be represented as follows:
BF3 + 3HBr → BBr3 + 3HF
Aplicaciones Científicas De Investigación
Bromoborane is widely used in organic synthesis as a reagent for the preparation of various boron-containing compounds. It is used in the synthesis of boronic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Bromoborane is also used in the preparation of boron-containing polymers and catalysts.
Propiedades
Número CAS |
19961-29-6 |
|---|---|
Nombre del producto |
Bromoborane |
Fórmula molecular |
BBrH2 |
Peso molecular |
92.73 g/mol |
Nombre IUPAC |
bromoborane |
InChI |
InChI=1S/BBrH2/c1-2/h1H2 |
Clave InChI |
KNMKGOLZNOKQGK-UHFFFAOYSA-N |
SMILES |
BBr |
SMILES canónico |
BBr |
Sinónimos |
bromoborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)







